molecular formula C5H5N5S B15048449 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole

5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole

Cat. No.: B15048449
M. Wt: 167.19 g/mol
InChI Key: ZVYKPVOWVDRSFP-UHFFFAOYSA-N
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Description

5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a thiazole and a triazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both thiazole and triazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole typically involves the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,2,4-triazole: Lacks the thiazole ring but has similar biological activities.

    2-Aminothiazole: Contains the thiazole ring but lacks the triazole ring.

    1,3,4-Thiadiazole: Another heterocyclic compound with similar biological activities.

Uniqueness

The uniqueness of 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole lies in the presence of both thiazole and triazole rings, which can enhance its biological activity and make it a more versatile compound for various applications. The combination of these two rings in a single molecule can lead to synergistic effects, making it more potent and effective compared to similar compounds.

Properties

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

5-(1,3-thiazol-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H5N5S/c6-5-8-3(9-10-5)4-7-1-2-11-4/h1-2H,(H3,6,8,9,10)

InChI Key

ZVYKPVOWVDRSFP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NC(=NN2)N

Origin of Product

United States

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